3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid
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Overview
Description
3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a methyl group on the fourth carbon of the pentanoic acid chain. This compound is often used in peptide synthesis and as an intermediate in various organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl group. One common method is the reaction of 4-methylpentanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding the free amino acid.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the free amino acid.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. The compound can be selectively deprotected under mild conditions to reveal the free amino group, allowing for further reactions and modifications.
Comparison with Similar Compounds
Similar Compounds
- 3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid
- (5-Oxooxazolidin-4-yl)acetic acid derivatives
- N2-((Benzyloxy)carbonyl)-N-((3R)-1-((benzyloxy)carbonyl)-L
Uniqueness
3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is unique due to its specific structure, which includes a methyl group on the fourth carbon of the pentanoic acid chain. This structural feature can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-methyl-3-(phenylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)12(8-13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKWOAKMXYWOIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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